molecular formula C26H22ClF2N3O B12381842 Cysteine protease inhibitor-3

Cysteine protease inhibitor-3

Cat. No.: B12381842
M. Wt: 465.9 g/mol
InChI Key: VBYITYHKLOIIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteine protease inhibitor-3 is a specific inhibitor of cysteine proteases, which are a major class of proteolytic enzymes involved in various physiological and pathological processes. These enzymes play crucial roles in protein catabolism, immune responses, and cellular signaling. Cysteine protease inhibitors are essential for regulating the activity of these enzymes and preventing unwanted proteolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cysteine protease inhibitor-3 typically involves the use of peptide synthesis techniques. The process begins with the selection of appropriate amino acid residues, which are then sequentially coupled using solid-phase peptide synthesis. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is typically lyophilized and stored under controlled conditions to maintain stability.

Chemical Reactions Analysis

Types of Reactions

Cysteine protease inhibitor-3 undergoes various chemical reactions, including:

    Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.

    Substitution: The inhibitor can undergo nucleophilic substitution reactions, particularly at the peptide bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or β-mercaptoethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the inhibitor, as well as substituted derivatives with modified peptide bonds.

Scientific Research Applications

Cysteine protease inhibitor-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of proteolysis and enzyme inhibition.

    Biology: Employed in research on cellular processes involving proteases, such as apoptosis and autophagy.

    Medicine: Investigated as a potential therapeutic agent for diseases involving dysregulated protease activity, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of protease inhibitors for agricultural and biotechnological applications.

Mechanism of Action

Cysteine protease inhibitor-3 exerts its effects by binding to the active site of cysteine proteases, thereby blocking their catalytic activity. The inhibitor forms a covalent bond with the thiol group of the cysteine residue in the enzyme’s active site, preventing substrate binding and subsequent proteolysis. This interaction is highly specific and reversible, allowing for precise regulation of protease activity.

Comparison with Similar Compounds

Similar Compounds

    Cystatin C: A natural cysteine protease inhibitor found in human tissues and fluids.

    E-64: A synthetic cysteine protease inhibitor with broad-spectrum activity.

    Leupeptin: A microbial inhibitor of cysteine and serine proteases.

Uniqueness

Cysteine protease inhibitor-3 is unique in its high specificity for certain cysteine proteases, making it a valuable tool for studying specific proteolytic pathways. Unlike broad-spectrum inhibitors, it allows for targeted inhibition without affecting other proteases, reducing the risk of off-target effects.

Properties

Molecular Formula

C26H22ClF2N3O

Molecular Weight

465.9 g/mol

IUPAC Name

2-[[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(3,4-difluorophenyl)methyl]phenol

InChI

InChI=1S/C26H22ClF2N3O/c27-18-6-7-19-23(16-18)30-10-9-24(19)31-11-13-32(14-12-31)26(20-3-1-2-4-25(20)33)17-5-8-21(28)22(29)15-17/h1-10,15-16,26,33H,11-14H2

InChI Key

VBYITYHKLOIIBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(C4=CC(=C(C=C4)F)F)C5=CC=CC=C5O

Origin of Product

United States

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